molecular formula C12H7BrN2OS2 B2609081 N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide CAS No. 942002-64-4

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide

Cat. No.: B2609081
CAS No.: 942002-64-4
M. Wt: 339.23
InChI Key: QMLKLLWNNUFHFP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes such as tyrosine kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide is unique due to the presence of both the benzothiazole and thiophene moieties in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS2/c13-11-4-3-10(18-11)12(16)15-7-1-2-9-8(5-7)14-6-17-9/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLKLLWNNUFHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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